molecular formula C18H19NO5 B4082266 3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid

3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid

Cat. No.: B4082266
M. Wt: 329.3 g/mol
InChI Key: QHBHFAWXYGGLGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid is an organic compound characterized by the presence of two methoxyphenyl groups and a formamido group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzaldehyde and 4-methoxyaniline.

    Formation of Schiff Base: 4-methoxybenzaldehyde reacts with 4-methoxyaniline in the presence of an acid catalyst to form a Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.

    Acylation: The amine is acylated with chloroacetic acid in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic groups.

    Reduction: The formamido group can be reduced to an amine group.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Formation of 3-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)formamido]propanoic acid.

    Reduction: Formation of 3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]propanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid has several scientific research applications:

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: It may be used as a probe or reagent in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formamido group can form hydrogen bonds with target proteins, while the methoxyphenyl groups may engage in hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    3-(4-hydroxyphenyl)-3-[(4-hydroxyphenyl)formamido]propanoic acid: Similar structure but with hydroxy groups instead of methoxy groups.

    3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)amino]propanoic acid: Similar structure but with an amino group instead of a formamido group.

Uniqueness

3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid is unique due to the presence of both methoxyphenyl and formamido groups, which confer specific chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

3-[(4-methoxybenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-23-14-7-3-12(4-8-14)16(11-17(20)21)19-18(22)13-5-9-15(24-2)10-6-13/h3-10,16H,11H2,1-2H3,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBHFAWXYGGLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid
Reactant of Route 6
Reactant of Route 6
3-(4-methoxyphenyl)-3-[(4-methoxyphenyl)formamido]propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.